molecular formula C11H13NO3 B13552075 2-(4-Acetamidophenyl)propanoic acid

2-(4-Acetamidophenyl)propanoic acid

Cat. No.: B13552075
M. Wt: 207.23 g/mol
InChI Key: QIMLDDVXSIWEKG-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)propanoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of propanoic acid and features an acetamido group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetamidophenyl)propanoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of ethyl 2-chloropropionate with anhydrous aluminum chloride as a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions are relatively mild, not requiring high temperatures or pressures, making it an efficient and cost-effective method.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is common due to its effectiveness and low cost. The process is designed to maximize yield while minimizing energy consumption and waste production, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Acetamidophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetamidophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetamidophenyl)propanoic acid is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, such as ibuprofen, which has an isobutyl group instead .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(4-acetamidophenyl)propanoic acid

InChI

InChI=1S/C11H13NO3/c1-7(11(14)15)9-3-5-10(6-4-9)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15)

InChI Key

QIMLDDVXSIWEKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)C(=O)O

Origin of Product

United States

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